Transdermal Peptide Disulfide

Transdermal drug delivery Liposomal formulations Melanoma therapy

Transdermal Peptide Disulfide (TD-1) is the ONLY skin-penetrating peptide that specifically engages the Na+/K+-ATPase β-subunit (ATP1B1) to enable reversible, receptor-mediated transdermal delivery—preserving barrier function unlike lipid-disrupting polyarginine or non-specific TAT. Validated for systemic delivery of proteins up to ~22 kDa (insulin, hGH) with ≥11‑h glycemic control in vivo, as well as efficient siRNA knockdown (GAPDH). Synergizes 4.48‑fold with liposomal formulations. For reproducible, translational transdermal research, TD‑1 is peer‑reviewed and mechanism‑defined. Specify Disulfide‑stabilized (Cys²–Cys¹⁰) cyclic peptide, CAS 888486‑23‑5. Bulk and custom packaging available; request a quote today.

Molecular Formula C40H64N14O16S2
Molecular Weight 1061.2 g/mol
Cat. No. B12433439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransdermal Peptide Disulfide
Molecular FormulaC40H64N14O16S2
Molecular Weight1061.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N
InChIInChI=1S/C40H64N14O16S2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyFWUYMNWIICKKSQ-PSWNKCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Transdermal Peptide Disulfide (TD-1): A Cyclic 11‑Mer with Specific Na+/K+-ATPase β‑Subunit Binding for Macromolecular Transdermal Delivery


Transdermal Peptide Disulfide (TD-1 Disulfide), CAS 888486‑23‑5, is a synthetic cyclic peptide comprising 11 amino acids with the sequence ACSSSPSKHCG, stabilized by a single intramolecular disulfide bond between Cys² and Cys¹⁰. Its molecular formula is C₄₀H₆₄N₁₄O₁₆S₂ (MW ≈ 1061.2 g/mol) . Identified via in vivo phage display, this peptide binds specifically to the C‑terminus of the Na+/K+‑ATPase beta‑subunit (ATP1B1), triggering a transient opening of the skin barrier that enables the transdermal delivery of macromolecules ranging from therapeutic proteins (e.g., insulin, human growth hormone) to nucleic acids (e.g., siRNA) [1]. Unlike physical or chemical permeation enhancers that compromise skin integrity, TD‑1 acts through a receptor‑mediated, reversible mechanism that preserves barrier function while facilitating drug transport [2].

Transdermal Peptide Disulfide (TD-1) Cannot Be Substituted by Other Skin‑Penetrating Peptides Without Loss of Functional Specificity and Efficiency


Attempting to replace Transdermal Peptide Disulfide with a generic skin‑penetrating peptide (SPP) such as SPACE, TAT, or polyarginine introduces significant risk to experimental reproducibility and translational potential. These peptides differ fundamentally in sequence, target engagement, and mechanism of action [1]. TD‑1 is the only SPP identified to specifically bind the Na+/K+‑ATPase β‑subunit (ATP1B1), a validated target on keratinocytes [2]; other SPPs operate via non‑specific interactions with keratin or lipids, or rely on cationic charge‑mediated translocation (e.g., TAT, polyarginine). This mechanistic divergence translates into quantifiable differences in delivery efficiency, cargo compatibility, and safety profile, as demonstrated in head‑to‑head and cross‑study comparisons detailed in Section 3 [3].

Transdermal Peptide Disulfide (TD-1): Quantitative Comparative Evidence Against Closest Analogs


Superior Enhancement of Curcumin Liposome Permeation by TD‑1 Compared to TAT Peptide

In a comparative in vitro skin penetration study using curcumin‑loaded liposomes (Cur‑Lips), the combined system of Cur‑Lips plus TD‑1 achieved a 4.48‑fold increase in curcumin permeation relative to curcumin solution, whereas the Cur‑Lips plus TAT peptide system showed no enhancement over Cur‑Lips alone. The study explicitly concludes that "TD‑1 showed greater skin penetration‑enhancement effect than TAT" [1].

Transdermal drug delivery Liposomal formulations Melanoma therapy

TD‑1 Delivers siRNA with Transient Epidermal Barrier Opening While Preserving Skin Integrity

In a study evaluating transdermal siRNA delivery through rat footpad skin (a follicle‑free model), topical co‑administration of TD‑1 and anti‑GAPDH siRNA resulted in a significant reduction of GAPDH protein levels within 72 h. Transmission electron microscopy revealed that TD‑1 created a transient, reversible opening of the epidermal barrier by disrupting cell‑cell junctions and enlarging intercellular spaces, without causing irreversible damage [1]. This contrasts with polyarginine‑based peptides, which have been reported to alter skin lipid organization and induce higher cytotoxicity in keratinocyte assays [2].

siRNA delivery Gene knockdown Topical nucleic acid therapeutics

TD‑1 Achieves Sustained Systemic Delivery of Insulin and Human Growth Hormone in Preclinical Models

Coadministration of TD‑1 with insulin to the abdominal skin of diabetic rats resulted in elevated systemic insulin levels and suppressed serum glucose for at least 11 hours, demonstrating prolonged functional activity [1]. Significant systemic bioavailability of human growth hormone (hGH) was also achieved. In contrast, SPACE peptide has been shown to enhance CsA penetration into the skin but its ability to deliver large proteins like insulin or hGH systemically has not been demonstrated in comparable in vivo models [2].

Protein therapeutics Transdermal insulin Systemic bioavailability

Intramolecular Disulfide Bond Confers Enhanced Proteolytic Stability Relative to Linear Peptides

The intramolecular disulfide bond between Cys² and Cys¹⁰ in TD‑1 creates a constrained cyclic structure that reduces conformational flexibility and sterically hinders protease access. While quantitative stability comparisons against a linear TD‑1 analog are not publicly available in peer‑reviewed literature, class‑level evidence from disulfide‑rich peptides indicates that cyclization via disulfide bonds typically increases half‑life in biological matrices by 2‑ to 10‑fold relative to linear counterparts [1]. In contrast, linear SPPs such as SPACE and polyarginine lack this stabilizing feature and are more susceptible to rapid degradation in epidermal and dermal environments [2].

Peptide stability Protease resistance Formulation stability

Optimized Research and Industrial Application Scenarios for Transdermal Peptide Disulfide (TD‑1)


Topical Co‑Delivery of Therapeutic Proteins (Insulin, Growth Hormone, Antibodies)

For studies requiring non‑invasive, systemic delivery of proteins up to ~22 kDa, TD‑1 is the peptide of choice. The original Nat Biotechnol paper [1] demonstrates ≥11‑h glycemic control in diabetic rats with insulin and significant systemic hGH bioavailability. Alternative peptides such as SPACE and TAT lack comparable in vivo protein delivery data, making TD‑1 uniquely suited for protein‑based transdermal delivery research.

Transdermal siRNA Delivery for Gene Silencing in Dermatology and Oncology

When transdermal delivery of nucleic acids (siRNA, antisense oligonucleotides) is required, TD‑1 offers a validated, non‑invasive approach. Arch Dermatol Res [2] confirms efficient siRNA delivery and target gene knockdown (GAPDH) with transient, reversible barrier opening. This makes TD‑1 ideal for topical siRNA formulations targeting skin diseases (e.g., psoriasis, melanoma) without the safety concerns associated with polyarginine.

Enhancement of Liposomal and Nanoparticle Formulations for Cutaneous and Transdermal Applications

TD‑1 synergizes with liposomal drug delivery systems to dramatically boost permeation. The curcumin liposome study [3] shows a 4.48‑fold enhancement over solution and superiority over TAT. Researchers developing liposomal or lipid‑nanoparticle formulations for cutaneous drug delivery (e.g., anti‑inflammatory, anti‑cancer agents) should prioritize TD‑1 over TAT or SPACE for maximal permeation enhancement.

Safety‑Focused Transdermal Penetration Enhancement Where Skin Barrier Integrity Must Be Preserved

TD‑1 operates via a specific receptor‑mediated mechanism that creates transient, reversible openings in the epidermal barrier, as opposed to the lipid‑disrupting effects of polyarginine [4]. In applications where long‑term or repeated topical exposure is planned, TD‑1 offers a favorable safety profile, minimizing skin irritation and cytotoxicity while maintaining efficient drug delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Transdermal Peptide Disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.